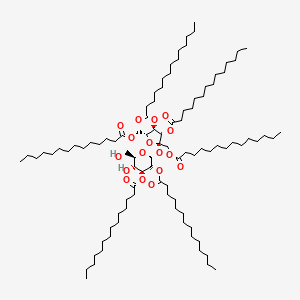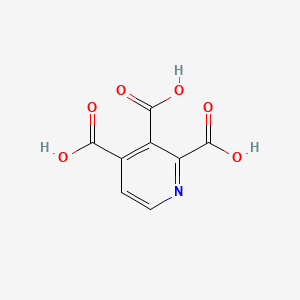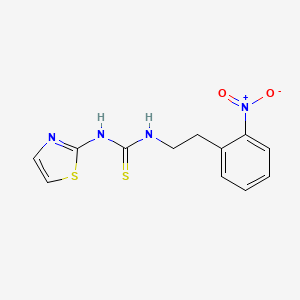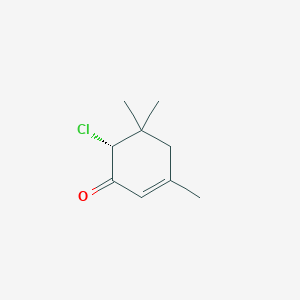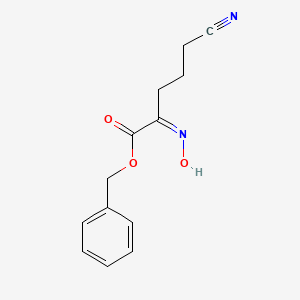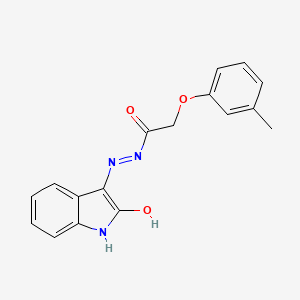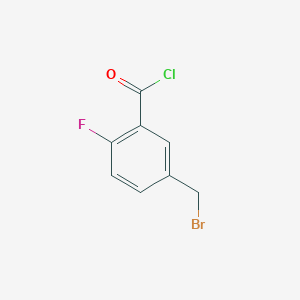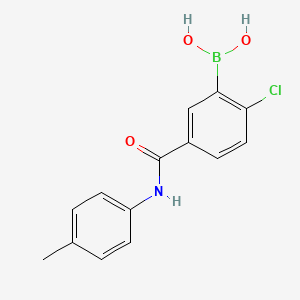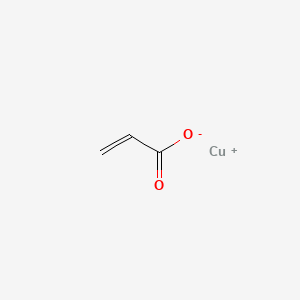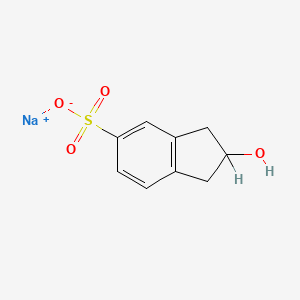![molecular formula C16H16BrNO B12643263 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-16-6](/img/structure/B12643263.png)
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that belongs to the class of phenylalkylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a bromine atom on the phenyl ring and an amino group attached to the ethanone backbone makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:
Formation of Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
920804-16-6 |
|---|---|
Molekularformel |
C16H16BrNO |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H16BrNO/c17-15-8-6-14(7-9-15)16(19)12-18-11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2 |
InChI-Schlüssel |
XKQZYPXSIBSBCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


